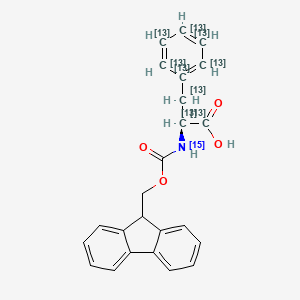Fmoc-Phe-OH-13C9,15N
CAS No.:
Cat. No.: VC16184192
Molecular Formula: C24H21NO4
Molecular Weight: 397.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H21NO4 |
|---|---|
| Molecular Weight | 397.35 g/mol |
| IUPAC Name | (2S)-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3-13C3)propanoic acid |
| Standard InChI | InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i1+1,2+1,3+1,8+1,9+1,14+1,16+1,22+1,23+1,25+1 |
| Standard InChI Key | SJVFAHZPLIXNDH-XAMSWMGVSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][13C@@H]([13CH2][13C]4=[13CH][13CH]=[13CH][13CH]=[13CH]4)[13C](=O)O |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Structural Characteristics and Isotopic Labeling
Fmoc-Phe-OH-13C9,15N is a phenylalanine derivative where nine carbon atoms and one nitrogen atom are replaced with their stable isotopes (13C and 15N). The molecular formula is 13C9C15H2115NO4, with a molecular weight of 397.36 g/mol . The IUPAC name, (2S)-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3-13C3)propanoic acid, reflects its stereochemical configuration and isotopic substitution . The compound’s structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which protects the amino group during solid-phase peptide synthesis (SPPS) .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | 13C9C15H2115NO4 |
| Molecular Weight | 397.36 g/mol |
| CAS Number | 1217455-27-0 |
| IUPAC Name | (2S)-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3-13C3)propanoic acid |
| SMILES | O13C13C@H[15NH]C(=O)OCC2c3ccccc3c4ccccc24 |
| InChI Key | SJVFAHZPLIXNDH-XAMSWMGVSA-N |
| Storage Conditions | Room temperature, dry environment |
The isotopic enrichment (13C at 99% and 15N at 98%) ensures minimal natural abundance interference, critical for high-resolution MS and NMR analyses .
Synthesis and Industrial Production
The synthesis of Fmoc-Phe-OH-13C9,15N involves incorporating stable isotopes into phenylalanine prior to Fmoc protection. While detailed synthetic routes are proprietary, the general process includes:
-
Isotopic Labeling: Phenylalanine is biosynthesized or chemically synthesized using 13C-enriched precursors (e.g., 13C6-glucose) and 15N-labeled ammonia .
-
Fmoc Protection: The amino group of labeled phenylalanine reacts with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under alkaline conditions, forming the Fmoc-protected derivative .
-
Purification: Chromatographic techniques (e.g., HPLC) achieve ≥99.0% purity, ensuring compliance with research standards .
Industrial-scale production optimizes yield and cost-efficiency using continuous-flow reactors and automated purification systems. Specialized facilities handle isotopic materials to prevent cross-contamination and ensure safety .
Applications in Scientific Research
Peptide Synthesis
Fmoc-Phe-OH-13C9,15N serves as a building block in SPPS, enabling the construction of isotopically labeled peptides. These peptides are vital for:
-
Structural Biology: NMR studies of protein folding and dynamics .
-
Drug Development: Synthesis of receptor-targeting peptides with traceable metabolism .
Metabolic Tracing
The compound’s isotopes allow real-time tracking of phenylalanine incorporation into proteins. A landmark study demonstrated its use in quantifying protein synthesis rates in mammalian cells under hypoxic conditions .
Pharmacokinetic Studies
In drug development, Fmoc-Phe-OH-13C9,15N-labeled peptides facilitate pharmacokinetic profiling. For example, researchers monitored a peptide drug’s distribution in murine models, revealing rapid hepatic clearance and renal excretion .
Table 2: Representative Research Applications
| Application | Methodology | Outcome |
|---|---|---|
| Protein Turnover Analysis | LC-MS/MS with isotopic tracing | Quantified synthesis rates in cancer cells |
| Peptide Drug Metabolism | Radiolabeling and MS imaging | Identified metabolic hotspots in liver |
Comparative Advantages Over Non-Labeled Analogs
The isotopic labeling in Fmoc-Phe-OH-13C9,15N offers distinct benefits:
-
Enhanced Detection Sensitivity: 13C and 15N isotopes eliminate background noise in MS, improving signal-to-noise ratios .
-
Quantitative Accuracy: Enables precise quantification of peptide uptake and degradation in complex biological matrices .
-
Non-Radioactive Safety: Unlike radioactive tracers (e.g., 14C), stable isotopes pose no radiation hazards .
Future Directions and Research Opportunities
Emerging applications include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume